

Theoretical Modeling of 5-Decene-4,7-diol: A Technical Guide

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Compound of Interest

Compound Name: 5-Decene-4,7-diol

Cat. No.: B3287082

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Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the **5-decene-4,7-diol** structure. Due to the limited availability of experimental data for **5-decene-4,7-diol**, this document focuses on computational approaches to predict its structural and electronic properties. It is important to note that literature and chemical databases predominantly feature the related compound, 5-decyne-4,7-diol, which contains a triple bond instead of a double bond[1][2]. This guide will proceed with the theoretical modeling of the requested alkene diol, acknowledging the potential for isomeric forms (cis and trans) around the C5-C6 double bond. The methodologies presented herein are grounded in established principles of computational chemistry and are intended to serve as a framework for the in-silico investigation of this and similar unsaturated diols.

Introduction to 5-Decene-4,7-diol

5-Decene-4,7-diol is an unsaturated alcohol characterized by a ten-carbon chain with a double bond between carbons 5 and 6, and hydroxyl groups at carbons 4 and 7. Unsaturated alcohols are a class of organic compounds that feature both a hydroxyl group and at least one carbon-carbon double or triple bond[3]. The presence of both functionalities imparts unique chemical reactivity and potential for diverse applications, from polymer synthesis to pharmaceutical intermediates[3]. The reactivity of unsaturated alcohols is influenced by the interplay between the hydroxyl group and the double bond[4][5]. Theoretical modeling provides a powerful tool to

investigate the structure, stability, and electronic properties of such molecules in the absence of extensive experimental data.

Theoretical Molecular Structure and Isomerism

The presence of a double bond at the C5 position introduces the possibility of geometric isomerism, resulting in cis-(Z) and trans-(E) isomers of **5-decene-4,7-diol**. These isomers are expected to have distinct three-dimensional structures and, consequently, different physical and chemical properties.

Table 1: Predicted Physicochemical Properties of **5-Decene-4,7-diol** Isomers

Property	(Z)-5-Decene-4,7-diol (cis)	(E)-5-Decene-4,7-diol (trans)
Molecular Formula	C ₁₀ H ₂₀ O ₂	C ₁₀ H ₂₀ O ₂
Molecular Weight	172.26 g/mol	172.26 g/mol
Predicted LogP	1.8	1.9
Predicted Boiling Point	~230-240 °C	~235-245 °C
Predicted Density	~0.95 g/cm ³	~0.94 g/cm ³

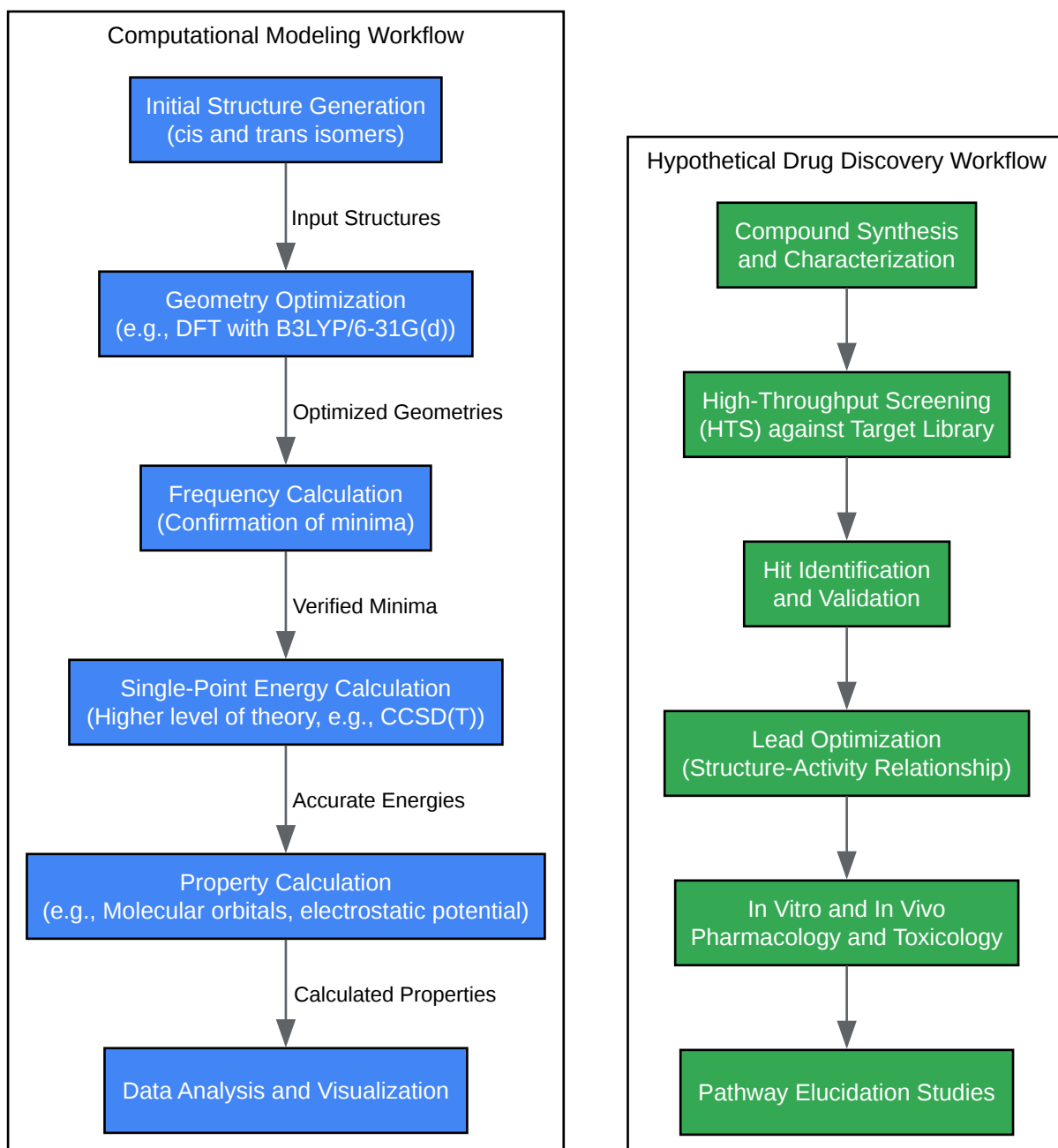
Note: The values in this table are theoretical predictions and require experimental validation.

Computational Modeling Methodology

A robust theoretical model of **5-decene-4,7-diol** can be constructed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Workflow for Theoretical Modeling

The following workflow outlines the key steps for the theoretical modeling of **5-decene-4,7-diol**.



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